molecular formula C12H22O3 B2748815 Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate CAS No. 2247102-43-6

Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate

Cat. No.: B2748815
CAS No.: 2247102-43-6
M. Wt: 214.305
InChI Key: IOWZYXYDFMHQIY-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate is a high-purity ester compound designed for research and development applications, particularly in the field of polymer science and advanced materials. This molecule features a branched 3,3-dimethylbutanoate ester core and a reactive prop-2-enoxymethyl (allyloxymethyl) side chain. The presence of both ester and allyl ether functionalities makes it a valuable multifunctional building block. Its primary research value lies in its application as a reactive diluent or monomer in the synthesis of polymers, where the allyl group can participate in various polymerization mechanisms, including free-radical and organoborane-initiated polymerization systems . The steric hindrance provided by the 3,3-dimethyl group on the butanoate chain can influence the thermal and mechanical properties of the resulting polymers, allowing researchers to fine-tune material characteristics such as glass transition temperature and flexibility. In organic synthesis, it serves as a versatile intermediate for constructing complex molecules, leveraging the differential reactivity of its ester and allyl ether groups for selective transformations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-6-8-14-9-10(12(3,4)5)11(13)15-7-2/h6,10H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZYXYDFMHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COCC=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

  • Ethyl 3,3-dimethylbutanoate (C₈H₁₆O₂): Lacks the propenoxymethyl group but shares the 3,3-dimethyl substitution .
  • Ethyl 2-bromo-3,3-dimethylbutanoate (C₈H₁₅BrO₂): Bromine replaces the propenoxymethyl group at the 2-position .
  • Ethyl 3-methyl-2-phenoxybutanoate (C₁₃H₁₈O₃): Features a phenoxy group at the 2-position .
  • Ethyl 3-hydroxy-3-methylbutanoate (C₇H₁₄O₃): Contains a hydroxyl group at the 3-position instead of a methyl group .

Physical and Chemical Properties

Table 1: Comparative Properties of Ethyl Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa Dipole Moment (D) Key Applications
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate C₁₁H₂₀O₃ 200.28 ~220 (est.) ~4.5 ~2.3 (est.) Organic synthesis intermediates, potential flavor modifiers
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ 144.21 168–170 5.18 1.74 Solvents, fragrances
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 223.11 210–215 8.0 2.40 Alkylation reagents, pharmaceuticals
Ethyl 3-methyl-2-phenoxybutanoate C₁₃H₁₈O₃ 222.28 280–285 (est.) ~3.8 ~2.1 (est.) Ligands in catalysis, agrochemicals
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 195–200 3.5 2.59 Flavoring agents, polymer precursors
Key Observations:

Volatility: The propenoxymethyl group in the target compound likely reduces volatility compared to simpler esters (e.g., ethyl butanoate) but increases it relative to brominated or phenolic analogs due to lower molecular weight and polarity .

Acidity (pKa): The electron-withdrawing allyl ether group may slightly lower the pKa (~4.5) compared to ethyl 3,3-dimethylbutanoate (pKa 5.18) .

Reactivity: The allyl ether moiety enables unique reactivity, such as participation in Diels-Alder reactions or radical polymerizations, unlike brominated or phenolic analogs .

Biological Activity

Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores its biological properties, mechanisms of action, and potential applications based on existing literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22O3
  • CAS Number : 2247102-43-6

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biochemical pathways. The ester group can undergo hydrolysis, leading to the release of the corresponding alcohol and carboxylic acid, which can further participate in metabolic processes.

Enzyme Interactions

Research has indicated that this compound may modulate enzyme activity, particularly those involved in metabolic pathways. For instance:

  • Esterases : The hydrolysis of the ester bond can enhance the activity of specific esterases, which play crucial roles in drug metabolism and detoxification processes.
  • G-protein-coupled receptors (GPCRs) : Some studies suggest that derivatives of this compound may influence GPCR pathways, which are vital for numerous physiological processes .

Therapeutic Potential

This compound has been explored for its potential therapeutic applications:

  • Anti-diabetic Properties : Compounds similar to this compound have shown promise in regulating glucose levels and improving insulin sensitivity, making them candidates for diabetes treatment .
  • Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other cognitive disorders .

Case Studies

StudyFindings
Study on Enzyme Modulation Demonstrated that ethyl derivatives can enhance esterase activity in vitro, suggesting a role in drug metabolism.
Therapeutic Applications Investigated as a potential anti-diabetic agent; results showed improved glycemic control in animal models .
Neuroprotection Animal studies indicated reduced neurodegeneration markers when treated with related compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

CompoundStructureBiological Activity
Ethyl AcetateC4H8O2Common solvent; low biological activity
Methyl ButyrateC5H10O2Flavoring agent; minimal therapeutic use
Ethyl PropionateC5H10O2Flavoring agent; limited biological relevance

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step alkylation and esterification. For example, palladium-catalyzed hydrogenation under a hydrogen atmosphere (e.g., using palladium hydroxide-carbon) is effective for reducing intermediates, achieving yields up to 71% (as demonstrated in analogous syntheses) . Solvent choice (e.g., ethyl acetate) and controlled reaction times (6 hours for hydrogenation) are critical. Post-synthesis purification via reduced-pressure concentration ensures high purity . Optimization should include monitoring reaction progress with thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., 20 wt.% Pd/C) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

1H-NMR in DMSO-d6 is essential for confirming regiochemistry and substituent positions. Key signals include:

  • δ 3.88–3.86 ppm (1H, m) : Indicates methine proton adjacent to the ester group.
  • δ 1.04 ppm (9H, s) : Confirms tert-butyl or similar bulky substituents .
    LCMS (e.g., m/z 732 [M+H]+) and HPLC retention times (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) provide additional validation . Cross-referencing with analogs (e.g., methyl-substituted butanoates) ensures consistency in spectral interpretation .

Q. What factors influence the stability of this ester under different storage conditions, and what analytical methods are used to assess degradation?

Stability is influenced by moisture, light, and temperature. Store under inert gas (N2/Ar) at –20°C in airtight containers. Monitor degradation via:

  • HPLC : Detect shifts in retention time due to hydrolysis.
  • NMR : Look for new peaks (e.g., carboxylic acid protons at δ 9–12 ppm) .
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, particularly for applications requiring high-temperature reactions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques are critical for detecting stereochemical inconsistencies?

Chiral resolution methods include:

  • Asymmetric hydrogenation : Use chiral ligands (e.g., Ru-BINAP complexes) to control stereochemistry .
  • Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers. Retention time discrepancies >1 minute indicate significant stereochemical differences .
  • Optical rotation measurements : Compare [α]D values with literature data for enantiopure standards .

Q. What are the challenges in interpreting conflicting NMR data for derivatives of this compound, and how can researchers resolve such discrepancies?

Broad singlet peaks (e.g., δ 8.98–9.00 ppm, brs) may indicate proton exchange or dynamic processes . Conflicting coupling constants (e.g., J = 10.0 Hz vs. 6.0 Hz) suggest conformational flexibility. Resolve by:

  • Variable-temperature NMR : Stabilize rotamers at low temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping protons and verify connectivity .

Q. How does the compound’s thermal stability affect its application in high-temperature reactions, and what decomposition products should be monitored?

In combustion studies, ethyl butanoate analogs decompose into CO, CO2, and fragmented hydrocarbons (e.g., ethylene) . For this compound, monitor:

  • GC-MS : Track low-molecular-weight fragments (m/z < 100).
  • FTIR : Identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) bond cleavage .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst interactions.
  • Data Validation : Cross-check spectral data with computational models (e.g., DFT for NMR chemical shifts) .
  • Safety Protocols : Follow SDS guidelines for handling reactive intermediates (e.g., brominated analogs) and use PPE compliant with EU/OSHA standards .

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